Tert-butyl 2-(4-(isopropylamino)butoxy)acetate
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Overview
Description
Tert-butyl 2-(4-(isopropylamino)butoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a butoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(isopropylamino)butoxy)acetate typically involves the esterification of 2-(4-(isopropylamino)butoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 2-(4-(isopropylamino)butoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(isopropylamino)butoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include hydrolysis, oxidation, and reduction reactions that convert the compound into its active forms .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: Tert-butyl 2-(4-(isopropylamino)butoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and organic synthesis .
Properties
Molecular Formula |
C13H27NO3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
tert-butyl 2-[4-(propan-2-ylamino)butoxy]acetate |
InChI |
InChI=1S/C13H27NO3/c1-11(2)14-8-6-7-9-16-10-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
InChI Key |
LNVUSOHHDMWHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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